An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid (CAS Number: 13947-58-5)
An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid (CAS Number: 13947-58-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-tetrazol-5-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 13947-58-5, is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety substituted with a tetrazole ring at the ortho position, makes it a bioisostere of phthalic acid. The tetrazole group, in particular, is a well-recognized surrogate for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(1H-tetrazol-5-yl)benzoic acid, with a focus on its role as a potential therapeutic agent.
Chemical and Physical Properties
While specific experimentally determined data for 2-(1H-tetrazol-5-yl)benzoic acid is limited in publicly available literature, its properties can be estimated based on its structure and data from its isomers and related compounds.
Table 1: Physicochemical Properties of 2-(1H-tetrazol-5-yl)benzoic acid and its para-isomer.
| Property | 2-(1H-tetrazol-5-yl)benzoic acid (CAS: 13947-58-5) | 4-(1H-tetrazol-5-yl)benzoic acid (CAS: 34114-12-0) |
| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol [1] | 190.16 g/mol [2] |
| Appearance | White to off-white solid (Predicted) | White to light yellow powder/crystal[3] |
| Melting Point | Data not available | 248-250 °C[4] |
| Boiling Point | Predicted: 483.4±55.0 °C (for a related isomer)[5] | Predicted: 467.5±47.0 °C[4] |
| pKa | Predicted: 2.41±0.10 (for a related isomer)[5] | Predicted: 3.0±0.10[4] |
| Solubility | Data not available | Data not available |
Synthesis
The most common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. For 2-(1H-tetrazol-5-yl)benzoic acid, the starting material is 2-cyanobenzoic acid.
Experimental Protocol: Synthesis from 2-Cyanobenzoic Acid
This protocol is adapted from the synthesis of the regioisomeric 4-(1H-tetrazol-5-yl)benzoic acid and represents a general procedure.
Materials:
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2-Cyanobenzoic acid
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Sodium azide (NaN₃)
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Triethylamine hydrochloride or another suitable Lewis acid catalyst (e.g., zinc bromide, ammonium chloride)
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Solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or water)
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Hydrochloric acid (HCl) for acidification
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Ethyl acetate for extraction
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Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid (1 equivalent) in the chosen solvent.
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Addition of Reagents: Add sodium azide (1.2-1.5 equivalents) and the Lewis acid catalyst (e.g., triethylamine hydrochloride, 1.2-1.5 equivalents) to the solution.
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Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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If a precipitate has formed, filter the solid. If not, proceed with solvent removal under reduced pressure.
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Dissolve the residue in water.
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Acidify the aqueous solution to a pH of 2-3 with hydrochloric acid. This will protonate the tetrazole and the carboxylic acid, causing the product to precipitate.
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Purification:
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold water to remove any remaining salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(1H-tetrazol-5-yl)benzoic acid.
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Dry the purified product under vacuum.
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Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-(1H-tetrazol-5-yl)benzoic acid.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (4H) in the region of 7.5-8.5 ppm, showing complex splitting patterns due to ortho-substitution. A broad singlet for the carboxylic acid proton (>10 ppm) and a broad singlet for the N-H proton of the tetrazole ring (can be variable and may exchange with D₂O). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons between 125-140 ppm. The carbon of the tetrazole ring is expected around 150-160 ppm. |
| IR (Infrared) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). Aromatic C=C stretches (1450-1600 cm⁻¹). N-H stretch from the tetrazole ring (around 3000-3400 cm⁻¹). Tetrazole ring vibrations (various peaks between 900-1500 cm⁻¹). |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 191.06. Fragmentation may involve loss of N₂ (28 Da) from the tetrazole ring and loss of H₂O (18 Da) and CO (28 Da) from the carboxylic acid group. |
Potential Applications in Drug Development
The structural similarity of the tetrazole group to the carboxylic acid group, particularly its acidic nature and ability to participate in similar intermolecular interactions, has led to its widespread use as a bioisostere in drug design. This is particularly relevant in the development of angiotensin II receptor antagonists.
Angiotensin II Receptor Antagonism
Many potent and selective antagonists of the Angiotensin II Type 1 (AT₁) receptor, known as sartans (e.g., Losartan, Valsartan), feature a biphenyl tetrazole moiety. The acidic tetrazole group is crucial for binding to the AT₁ receptor. Given this precedent, 2-(1H-tetrazol-5-yl)benzoic acid is a key building block and a potential pharmacophore for the development of new AT₁ receptor antagonists for the treatment of hypertension and other cardiovascular diseases.
Mechanism of Action: AT₁ Receptor Signaling Pathway
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to the AT₁ receptor, a G-protein coupled receptor (GPCR), to elicit its physiological effects. Antagonists like those derived from 2-(1H-tetrazol-5-yl)benzoic acid would competitively block the binding of angiotensin II to the AT₁ receptor, thereby inhibiting its downstream signaling.
Caption: Angiotensin II Receptor (AT1R) Signaling Pathway and the inhibitory action of an antagonist.
Experimental Protocols for Biological Evaluation
To assess the potential of 2-(1H-tetrazol-5-yl)benzoic acid as an AT₁ receptor antagonist, a radioligand binding assay is a standard in vitro method.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps to determine the binding affinity of a test compound to the AT₁ receptor.
Caption: Workflow for determining the binding affinity of a compound to the AT1 receptor.
Detailed Methodology for Radioligand Binding Assay:
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Membrane Preparation: Cell membranes expressing the human AT₁ receptor are prepared and stored at -80 °C. On the day of the experiment, the membranes are thawed and suspended in a binding buffer.
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Assay Setup: The assay is typically performed in a 96-well plate format.
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Incubation: To each well, the following are added in order:
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Binding buffer.
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A fixed concentration of the radioligand (e.g., [¹²⁵I]-Angiotensin II).
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Varying concentrations of the test compound, 2-(1H-tetrazol-5-yl)benzoic acid, or a known antagonist for the standard curve.
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The AT₁ receptor membrane preparation to initiate the binding reaction.
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Equilibrium: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
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Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
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Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.
Conclusion
2-(1H-tetrazol-5-yl)benzoic acid is a compound of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structural features strongly suggest its potential as an angiotensin II receptor antagonist. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate the chemical, physical, and biological properties of this compound and to explore its therapeutic potential in cardiovascular diseases. Further experimental validation of its physicochemical properties and biological activity is warranted to fully elucidate its profile as a drug candidate.
